molecular formula C7H3ClF2O4S B170162 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid CAS No. 142576-91-8

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Cat. No.: B170162
CAS No.: 142576-91-8
M. Wt: 256.61 g/mol
InChI Key: QOVXKOPZKHCCHN-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid typically involves the chlorosulfonation of 2,6-difluorobenzoic acid. The reaction is carried out by treating 2,6-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation Reaction:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2,6-difluorobenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature and the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide); conditions include room temperature or mild heating.

    Reduction: Sodium borohydride; conditions include room temperature and an inert atmosphere.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

    2,6-Difluorobenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for designing enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine atoms at positions 2 and 6.

    2,6-Difluorobenzoic acid: Similar structure but lacks the chlorosulfonyl group at position 3.

    Chlorosulfonic acid: Contains the chlorosulfonyl group but lacks the benzoic acid framework.

Uniqueness

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms on the benzoic acid framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chlorosulfonyl-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)4-2-1-3(9)5(6(4)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXKOPZKHCCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391264
Record name 3-Chlorosulfonyl-2,6-difluoro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142576-91-8
Record name 3-Chlorosulfonyl-2,6-difluoro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-2,6-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

95 mmol of 2,6-difluorobenzoic acid in 19 ml of chlorosulfonic acid was stirred for 2 h at 150°. The mixture was poured into 200 ml of ice and stirred for 20 min. The resulting slurry was filtered, washed with water and dried (20° overnight in the dessicator) to yield the title compound as a colorless solid. MS (m/e): 279.4 (MNa+, 81%)
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